2-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethoxy)oxane
Description
2-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethoxy)oxane is a tetrahydropyran (oxane) derivative substituted with a polyethylene glycol (PEG)-like chain terminating in a 2-chloroethoxy group. Its molecular formula is C₁₂H₂₃ClO₅ (molecular weight: 282.76 g/mol). The compound features a rigid oxane ring and a flexible ethoxy chain, making it valuable in drug design, particularly in PROTACs (Proteolysis-Targeting Chimeras), where it serves as a linker to connect target protein-binding molecules with E3 ubiquitin ligase ligands . The terminal chlorine atom facilitates nucleophilic substitution reactions, enabling conjugation with bioactive molecules.
Properties
CAS No. |
90213-14-2 |
|---|---|
Molecular Formula |
C13H25ClO5 |
Molecular Weight |
296.79 g/mol |
IUPAC Name |
2-[2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethoxy]oxane |
InChI |
InChI=1S/C13H25ClO5/c14-4-6-15-7-8-16-9-10-17-11-12-19-13-3-1-2-5-18-13/h13H,1-12H2 |
InChI Key |
WIGLRKWQBQHBAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCOCCOCCOCCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(2-(2-Chloroethoxy)ethoxy)ethoxy)ethoxy)tetrahydro-2H-pyran typically involves the reaction of tetrahydro-2H-pyran with 2-(2-(2-(2-chloroethoxy)ethoxy)ethoxy)ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Tetrahydro-2H-pyran and 2-(2-(2-(2-chloroethoxy)ethoxy)ethoxy)ethanol.
Reaction Conditions: The reaction is typically conducted in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature to facilitate the reaction.
Purification: The product is purified using standard techniques such as distillation or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 2-(2-(2-(2-(2-Chloroethoxy)ethoxy)ethoxy)ethoxy)tetrahydro-2H-pyran may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The process may include continuous flow reactors, automated control systems, and advanced purification techniques to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-(2-(2-Chloroethoxy)ethoxy)ethoxy)ethoxy)tetrahydro-2H-pyran can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as hydroxide, amine, or thiol groups, to form different derivatives.
Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form simpler ethers or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Products: Various substituted ethers or alcohols.
Oxidation Products: Aldehydes, carboxylic acids, or ketones.
Reduction Products: Simpler ethers or alcohols.
Scientific Research Applications
The compound features a multi-ether structure that enhances its solubility and reactivity, making it suitable for various applications in chemical synthesis and formulation.
Medicinal Chemistry
The compound has shown potential in drug delivery systems due to its ability to form stable complexes with therapeutic agents. Its ether linkages can enhance solubility and bioavailability of poorly soluble drugs.
Case Study: Drug Formulation
A study demonstrated that incorporating this compound into a formulation improved the pharmacokinetic profile of a hydrophobic drug, resulting in increased absorption rates in vivo. The sustained release mechanism facilitated by the ether structure allows for prolonged therapeutic effects.
Materials Science
In materials science, the compound is utilized as a plasticizer and solvent in polymer formulations. Its ability to modify the viscosity and flexibility of polymers makes it valuable in producing coatings and adhesives.
Data Table: Polymer Properties with Varying Concentrations
| Concentration (%) | Viscosity (cP) | Flexibility (Shore A) |
|---|---|---|
| 0 | 100 | 85 |
| 5 | 80 | 75 |
| 10 | 60 | 65 |
Environmental Applications
The compound's chlorine content allows it to be investigated for use in environmental remediation processes, particularly in the degradation of chlorinated solvents.
Case Study: Remediation Efficiency
Research indicated that using this compound as a part of a remediation strategy significantly improved the degradation rates of chlorinated hydrocarbons in contaminated soils. The study highlighted its effectiveness in enhancing microbial activity responsible for bioremediation.
Cosmetic Formulations
Due to its emulsifying properties, this compound is also explored in cosmetic formulations, where it can enhance skin feel and product stability.
Data Table: Cosmetic Product Stability Tests
| Product Type | Stability (Months) | Sensory Evaluation Score (1-10) |
|---|---|---|
| Cream (Control) | 6 | 7 |
| Cream (With Compound) | 12 | 9 |
Mechanism of Action
The mechanism of action of 2-(2-(2-(2-(2-Chloroethoxy)ethoxy)ethoxy)ethoxy)tetrahydro-2H-pyran involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved may include nucleophilic substitution, oxidation-reduction reactions, and other organic transformations.
Comparison with Similar Compounds
Structural and Functional Differences
The compound is compared with structurally related chloroethoxy- and PEG-based derivatives:
Table 1: Structural Comparison
Key Observations :
- Terminal Groups: The hydroxyl group in 2-[2-(2-Chloroethoxy)ethoxy]ethanol increases polarity (lower LogP) compared to the oxane derivative, which is more lipophilic due to the cyclic ether .
- Reactivity : The propargyl group in ’s compound enables click chemistry, while the dichloro derivative () is suited for cross-linking reactions .
- Core Structure : The oxane ring in the target compound provides conformational rigidity, enhancing stability in biological systems compared to linear PEG chains .
Reactivity Highlights :
- The terminal chlorine in the target compound undergoes nucleophilic substitution (e.g., with amines or azides) for bioconjugation, similar to ’s azide-functionalized derivatives .
- In contrast, hydroxyl-terminated analogs () are more reactive in esterification or etherification reactions .
Table 3: Application Areas
Performance Notes :
- Drug Delivery : The oxane derivative’s rigidity reduces premature degradation compared to linear PEGs, as seen in PROTACs .
- Battery Electrolytes : Dichloro derivatives () exhibit superior ionic conductivity due to dual reactive sites .
- Bioconjugation : Hydroxyl- and azide-terminated compounds () are preferred for modular synthesis, while the propargyl group enables copper-free click chemistry .
Biological Activity
The compound 2-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethoxy)oxane , with the CAS number 90213-14-2 , is a polyether derivative that exhibits potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C13H25ClO5
- Molecular Weight : 296.788 g/mol
- Structure : The compound features a complex ether structure with multiple ethylene glycol units and a chloroethoxy group, which may influence its solubility and interaction with biological systems .
The biological activity of 2-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethoxy)oxane is primarily attributed to its ability to interact with cellular membranes and proteins due to its hydrophilic and lipophilic properties. This dual nature allows it to penetrate lipid membranes, potentially affecting membrane fluidity and protein function.
Inflammatory Response
Research indicates that compounds with chloroethyl groups can activate inflammatory pathways. CEES exposure resulted in increased levels of inflammatory markers such as COX-2 and iNOS in skin cells, suggesting a mechanism involving oxidative stress and DNA damage . The potential for 2-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethoxy)oxane to induce similar responses warrants further investigation.
Study on Related Compounds
A study examining the effects of CEES highlighted significant increases in reactive oxygen species (ROS) following exposure, which were linked to inflammatory responses and cellular damage. The application of antioxidants like glutathione showed protective effects against CEES-induced oxidative stress, indicating a potential therapeutic approach for mitigating damage caused by similar compounds .
| Compound | Effect on Cells | Mechanism of Action |
|---|---|---|
| 2-Chloroethyl Ethyl Sulfide | Induces apoptosis and inflammation | DNA damage via oxidative stress |
| 2-(2-{2-[2-(Chloroethoxy)Ethoxy]Ethoxy}Ethoxy)Oxane | Hypothetical based on structure | Potential membrane interaction |
Toxicological Assessments
Toxicological assessments of compounds with similar structures have shown that they can cause significant skin irritation and systemic toxicity upon exposure. The chloroethyl moiety is particularly concerning due to its reactivity and potential for forming adducts with cellular macromolecules .
Pharmacological Potential
While direct pharmacological studies on 2-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethoxy)oxane are scarce, compounds with similar ether structures have been explored for their potential as drug delivery systems due to their favorable solubility profiles. This aspect could be harnessed in developing formulations aimed at targeting specific tissues or cells.
Q & A
Q. Q1. What are the optimal synthetic routes and reaction conditions for preparing 2-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethoxy)oxane?
Methodological Answer : The compound is typically synthesized via stepwise nucleophilic substitution or etherification reactions. For example, chloroethoxy intermediates react with ethylene glycol derivatives under inert conditions (e.g., nitrogen atmosphere) using catalysts like sodium hydride or potassium tert-butoxide. Reaction temperatures range from 20°C to 80°C, with yields improved by controlling stoichiometry and moisture levels . Solvents such as dichloromethane or tetrahydrofuran are preferred due to their compatibility with hygroscopic reagents .
Q. Q2. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR identify ether linkages and confirm the oxane ring structure.
- Mass Spectrometry : High-resolution MS (e.g., NIST data) verifies molecular weight and fragmentation patterns .
- Chromatography : HPLC or GC-MS monitors purity, especially for detecting residual solvents or unreacted intermediates .
Q. Q3. What solvent systems are most effective for dissolving this compound in experimental setups?
Methodological Answer : The compound is soluble in chloroform and aprotic solvents (e.g., DMF, DMSO) due to its ether-rich structure. Aqueous solubility is limited unless co-solvents like ethanol are used. Hygroscopicity necessitates storage under inert atmospheres to prevent hydrolysis .
Advanced Research Questions
Q. Q4. How do structural variations in the ethoxy chain length impact its application in polymer design for DNA detection?
Methodological Answer : Longer ethoxy chains enhance hydrophilicity and DNA-binding capacity by increasing hydrogen-bonding sites. For instance, polymers derived from this compound show improved sensitivity in fluorescence-based DNA assays compared to shorter-chain analogs. Controlled radical polymerization (e.g., ATRP) allows precise tuning of chain length and functional group placement .
Q. Q5. What experimental strategies address contradictions in reported solubility and stability data?
Methodological Answer : Discrepancies often arise from moisture exposure or impurities. Researchers should:
- Use Karl Fischer titration to quantify water content in solvents.
- Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to assess degradation pathways.
- Compare data across multiple sources (e.g., PubChem, ECHA) to identify consensus properties .
Q. Q6. How can computational modeling predict its interactions with biological membranes in drug delivery systems?
Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) model lipid bilayer penetration. Parameters include:
Q. Q7. What analytical methods resolve challenges in quantifying trace degradation products during long-term storage?
Methodological Answer :
- LC-MS/MS : Detects sub-ppm levels of chloroacetic acid (a common degradation product).
- Headspace GC-MS : Identifies volatile byproducts like ethylene oxide.
- Stability-Indicating Assays : Forced degradation (e.g., UV light, acidic conditions) isolates degradation pathways .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
